

Application Notes and Protocols: Synergistic Fungicidal Activity of Pyrapropoyne

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Compound of Interest		
	N-{2-[3-chloro-5-(2-	
	cyclopropylethynyl)pyridin-2-yl]-2-	
Compound Name:	[(propan-2-yloxy)imino]ethyl}-3-	
	(difluoromethyl)-1-methyl-1H-	
	pyrazole-4-carboxamide	
Cat. No.:	B1436120	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrapropoyne is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, which targets the mitochondrial respiratory chain in fungi.[1][2] The combination of fungicides with different modes of action is a key strategy to enhance efficacy, broaden the spectrum of activity, and manage the development of resistant fungal strains.[3][4] While patents suggest the use of Pyrapropoyne in synergistic compositions, detailed quantitative data in the public domain is limited.[5]

These application notes provide a comprehensive guide and standardized protocols for researchers to quantitatively assess the synergistic fungicidal activity of Pyrapropoyne with other pesticides. The following sections detail the principles of synergy assessment, step-by-step experimental protocols, templates for data presentation, and visualizations of key workflows and concepts.

Data Presentation: Summarizing Synergistic Interactions



Clear and structured data presentation is crucial for comparing the efficacy of different pesticide combinations. The following tables are templates designed for recording and comparing quantitative data from synergy experiments.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Fungicides

This table should be used to record the MIC values of Pyrapropoyne, a partner pesticide, and their various combinations against a specific fungal pathogen.

Fungal Species	Pesticide	MIC (μg/mL) - Individual	Combinatio n Ratio (Pyrapropo yne:Partner)	MIC of Pyrapropoy ne in Combinatio n (µg/mL)	MIC of Partner in Combinatio n (μg/mL)
Alternaria solani	Pyrapropoyn e	e.g., 2.0	1:1	e.g., 0.5	e.g., 0.5
Azoxystrobin	e.g., 4.0	1:2	e.g., 0.25	e.g., 1.0	
2:1	e.g., 1.0	e.g., 0.25		_	_
Botrytis cinerea	Pyrapropoyn e	e.g., 1.5	1:1	e.g., 0.375	e.g., 0.375
Difenoconazo le	e.g., 3.0	1:2	e.g., 0.1875	e.g., 0.75	
2:1	e.g., 0.75	e.g., 0.1875			-

Table 2: Calculation of Fractional Inhibitory Concentration (FIC) Index for Synergy Determination

This table outlines the calculation of the FIC Index (FICI), a key metric for quantifying the nature of the interaction between two pesticides.[6]



Fungal Species	Combinatio n (Pyrapropo yne + Partner)	FIC of Pyrapropoy ne (A)¹	FIC of Partner (B) ²	FICI (A + B)	Interaction Type ³
Alternaria solani	Pyrapropoyn e + Azoxystrobin (1:1)	0.25	0.125	0.375	Synergy
Botrytis cinerea	Pyrapropoyn e + Difenoconazo le (1:1)	0.25	0.125	0.375	Synergy

¹ FIC of Pyrapropoyne = (MIC of Pyrapropoyne in combination) / (MIC of Pyrapropoyne alone) ² FIC of Partner = (MIC of Partner in combination) / (MIC of Partner alone) ³ Interpretation of FICI:

Synergy: FICI ≤ 0.5

Additive: 0.5 < FICI ≤ 4.0

• Antagonism: FICI > 4.0

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable assessment of synergistic interactions.

Protocol 1: In Vitro Synergy Testing using the Checkerboard Method

This protocol describes a widely used method to assess the interaction of two antimicrobial agents in a 96-well microtiter plate format.[6][7][8]

Methodological & Application





Objective: To determine the MIC of Pyrapropoyne and a partner pesticide, alone and in combination, and to calculate the FICI.

Materials:

- Pyrapropoyne (technical grade)
- Partner pesticide (technical grade)
- Fungal isolate of interest
- Appropriate broth medium (e.g., Potato Dextrose Broth, RPMI-1640)
- Sterile 96-well microtiter plates (round or flat bottom)
- Dimethyl sulfoxide (DMSO) for dissolving compounds
- Spectrophotometer (plate reader)
- Multichannel pipette

Procedure:

- Stock Solution Preparation:
 - Dissolve Pyrapropoyne and the partner pesticide in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).
 - Prepare working solutions by diluting the stock solutions in the chosen broth medium. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting fungal growth.
- Plate Setup (Checkerboard Dilution):
 - In a 96-well plate, add 50 μL of broth to all wells except the first column and row.
 - Along the x-axis (e.g., columns 2-11), create a two-fold serial dilution of the partner pesticide. Start with 100 μL of the highest concentration in column 2 and serially dilute across the plate.



- Along the y-axis (e.g., rows B-G), create a two-fold serial dilution of Pyrapropoyne. Start with 100 μL of the highest concentration in row B and serially dilute down the plate.
- This creates a matrix of varying concentrations of both compounds.
- Include control wells:
 - Fungus with no pesticide (growth control).
 - Broth only (sterility control).
 - Pyrapropoyne only (in one row).
 - Partner pesticide only (in one column).

Inoculation:

- Prepare a standardized fungal inoculum suspension (e.g., 0.5 McFarland standard or a specific spore concentration like 1 x 10⁵ spores/mL).
- Add 50 μL of the fungal suspension to all experimental and growth control wells.

Incubation:

- Seal the plate (e.g., with a breathable film) to prevent contamination and evaporation.
- Incubate at the optimal temperature and duration for the specific fungal species (e.g., 25°C for 48-72 hours).
- Assessment of Fungal Growth:
 - Visually inspect the plate for turbidity.
 - For a quantitative measurement, read the optical density (OD) at a suitable wavelength (e.g., 450 nm or 600 nm) using a microplate reader.[7]
- Data Analysis:
 - Subtract the OD of the sterility control from all other readings.

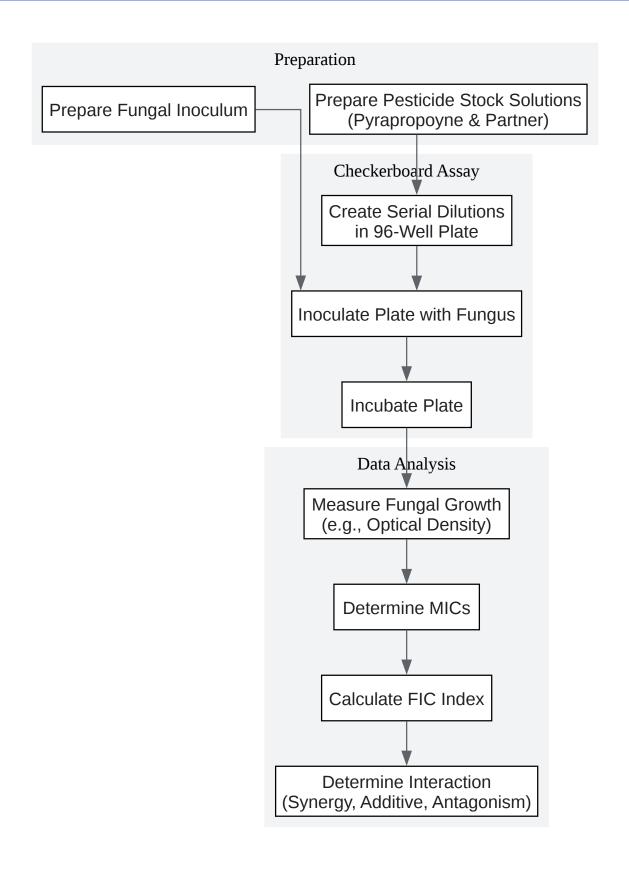


- The MIC is defined as the lowest concentration of the pesticide(s) that inhibits fungal growth by a predefined percentage (e.g., ≥90%) compared to the growth control.
- Use the MIC values to calculate the FICI as described in Table 2.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) help to visualize complex workflows and biological relationships.

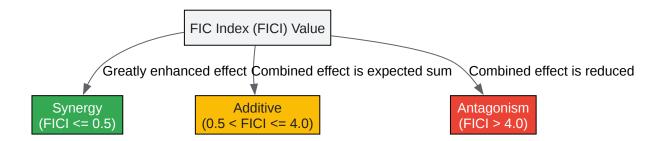




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Caption: Experimental workflow for assessing fungicide synergy.





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Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

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